molecular formula C18H15FN2O2S B2398211 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034433-49-1

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2398211
CAS No.: 2034433-49-1
M. Wt: 342.39
InChI Key: MADYMSVPPBVNCR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a combination of fluorophenoxy and thiophenylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Synthesis of the Thiophenylpyridinyl Intermediate: Separately, 2-(thiophen-2-yl)pyridine is synthesized through a series of reactions involving thiophene and pyridine derivatives.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the thiophenylpyridinyl intermediate under specific conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-14-6-1-2-7-15(14)23-12-17(22)21-11-13-5-3-9-20-18(13)16-8-4-10-24-16/h1-10H,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADYMSVPPBVNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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